2-(乙氧基甲基)吡咯烷-1-甲酰胺

描述

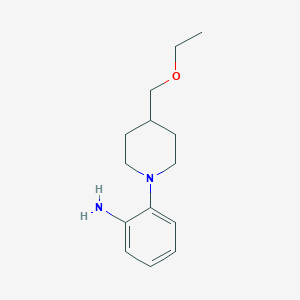

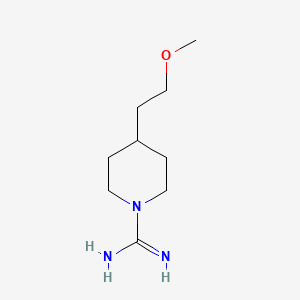

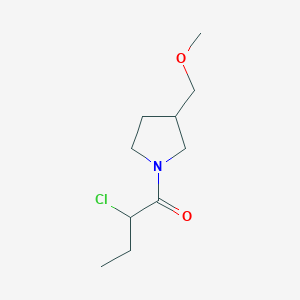

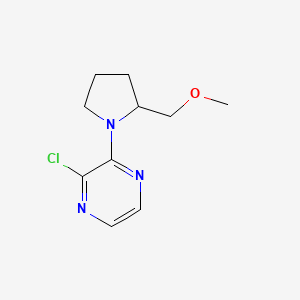

“2-(Ethoxymethyl)pyrrolidine-1-carboximidamide” is a chemical compound with the CAS number 2097978-65-7 . It’s used for pharmaceutical testing .

Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle . Its saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage .Chemical Reactions Analysis

Again, while specific reactions involving “2-(Ethoxymethyl)pyrrolidine-1-carboximidamide” aren’t available, pyrrolidine derivatives are often involved in various chemical reactions . The pyrrolidine ring can be functionalized, leading to a variety of derivatives .科学研究应用

微波介导合成

研究人员已经探索了用于创建新型化合物的微波介导合成方法。例如,在无溶剂条件下使用 2-氨基-4-芳基-1,4-二氢-6-苯基嘧啶-5-羧酸乙酯和二乙基(乙氧基亚甲基)丙二酸酯实现了新型嘧啶并[1,2-a]嘧啶的区域选择性合成,证明了微波辐射在促进高效化学反应中的效用 (Eynde 等人,2001)。

晶体结构分析

分子的结构解析对于理解它们的潜在应用至关重要。对 N'-氨基吡啶-2-甲酰胺衍生物晶体结构的研究表明,分子间氢键相互作用如何形成二维网络或链,这可能对设计具有特定性质的材料产生影响 (Eya’ane Meva 等人,2017)。

抗菌活性

合成和评估 1β-甲基-2-[5-(1,2-二取代乙基)-吡咯烷-3-基硫代]碳青霉烯衍生物的抗菌活性揭示了吡咯烷衍生物在药物化学中的潜力。吡咯烷环上具有特定取代基的化合物表现出有效的抗菌活性,突出了这些衍生物在开发新型抗生素中的作用 (Kim 等人,2006)。

缓蚀

吡咯烷衍生物已被合成并测试为硫酸中钢的缓蚀剂。这些研究证明了这些化合物在保护金属免受腐蚀方面的潜力,这对于工业应用至关重要。通过理论研究解释了这些抑制剂的效率,表明了它们在分子水平上的作用机制 (Bouklah 等人,2006)。

不对称合成

已经探索了吡咯烷衍生物在不对称合成中的应用,某些衍生物用作不对称烷基化反应的手性助剂。这些应用强调了吡咯烷衍生物在合成对映体纯化合物中的重要性,而对映体纯化合物是药物合成的关键方面 (Kawanami 等人,1984)。

材料科学和光聚合

对 2-(丙烯酰氧基)乙基吡咯烷-1-羧酸酯的光聚合动力学的研究提供了对某些聚合物的固化过程的见解,这对于开发具有定制化特性的新材料非常重要 (Nie Jun,2008)。

安全和危害

The safety data sheet for a related compound, Pyrrolidine-1-carboximidamide hydroiodide, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用机制

Target of Action

The primary targets of 2-(Ethoxymethyl)pyrrolidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival.

Mode of Action

2-(Ethoxymethyl)pyrrolidine-1-carboximidamide interacts with its targets by inhibiting their activity. It has been shown to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 .

Biochemical Pathways

The inhibition of EGFR, BRAF, and CDK2 by 2-(Ethoxymethyl)pyrrolidine-1-carboximidamide affects multiple biochemical pathways. These pathways are primarily involved in cell growth and proliferation. By inhibiting these targets, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation .

Result of Action

The result of the action of 2-(Ethoxymethyl)pyrrolidine-1-carboximidamide is a decrease in cancer cell proliferation. It has been shown to have potent antiproliferative activity against four cancer cell lines . The most effective derivative of the compound demonstrated potent anti-CDK2 action with an IC50 value of 12nM, which is 1.5-fold more potent than the reference dinaciclib .

属性

IUPAC Name |

2-(ethoxymethyl)pyrrolidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-2-12-6-7-4-3-5-11(7)8(9)10/h7H,2-6H2,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGUJBIAPCVLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。